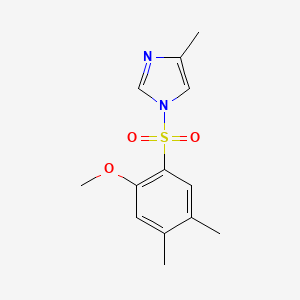

![molecular formula C17H17F2NO3 B6419508 N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide CAS No. 1011431-60-9](/img/structure/B6419508.png)

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide, otherwise known as NEPE-DF, is a small molecule that has been widely studied for its potential applications in scientific research. NEPE-DF has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for use in laboratory experiments. In

Wirkmechanismus

Target of Action

The primary target of N-(2-(4-ethoxyphenoxy)ethyl)-3,4-difluorobenzamide is the Na(+)/Ca(2+) exchanger isoform 3 (NCX3) . NCX3 is a 10-transmembrane domain protein that plays a crucial role in the regulation of intracellular Ca(2+) homeostasis .

Mode of Action

N-(2-(4-ethoxyphenoxy)ethyl)-3,4-difluorobenzamide, also known as 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED), inhibits the activity of NCX3 . The inhibition occurs at an IC50 of 1.9 nM, as recorded with the help of single-cell microfluorimetry, (45)Ca(2+) radiotracer fluxes, and patch-clamp in whole-cell configuration .

Biochemical Pathways

The inhibition of NCX3 by BED affects the homeostasis of intracellular Ca(2+), which is a key player in various biochemical pathways. The dysregulation of Ca(2+) homeostasis can lead to various downstream effects, including the exacerbation of damage induced by oxygen/glucose deprivation (OGD) followed by reoxygenation in cortical neurons .

Pharmacokinetics

The compound’s potent inhibitory effect on ncx3 at a low concentration (10 nm) suggests that it may have good bioavailability .

Result of Action

The inhibition of NCX3 by BED leads to a dysregulation of intracellular Ca(2+) homeostasis. This dysregulation can worsen the damage induced by OGD in cortical neurons . Furthermore, BED significantly enhances cell death in the CA3 subregion of hippocampal organotypic slices exposed to OGD and aggravates infarct injury after transient middle cerebral artery occlusion in mice .

Vorteile Und Einschränkungen Für Laborexperimente

NEPE-DF has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and use in experiments. In addition, it has a wide range of biochemical and physiological effects, making it a valuable tool for use in research studies. However, it is important to note that NEPE-DF has some limitations for use in lab experiments. For example, it is not yet fully understood how it works, and its effects on the body have not been fully studied.

Zukünftige Richtungen

There are a number of potential future directions for NEPE-DF research. These include further research into its mechanism of action and its effects on the body, as well as research into its potential applications in the medical field. Additionally, further research is needed to determine the best way to synthesize NEPE-DF, as well as to determine the best way to use it in laboratory experiments. Finally, research into the potential toxicity of NEPE-DF is also needed.

Synthesemethoden

NEPE-DF is synthesized through a two-step process that involves the reaction of 4-ethoxyphenol with difluorobenzoyl chloride in the presence of a base, followed by the addition of sodium hydroxide. This synthesis method yields a high purity product, with the majority of the product being NEPE-DF.

Wissenschaftliche Forschungsanwendungen

NEPE-DF has been used in a variety of scientific research studies, including studies on the effects of oxidative stress, the effects of neurotoxic agents, and the effects of environmental pollutants. In addition, NEPE-DF has been used in studies on the effects of inflammation, the effects of drugs on the nervous system, and the effects of toxins on the liver.

Eigenschaften

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDDTSJZZXZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(naphthalen-2-yl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6419433.png)

![N-[4-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6419441.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6419463.png)

![7-tert-butyl-1-methyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6419466.png)

![4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419472.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B6419478.png)

![2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6419483.png)

![N-[3'-acetyl-5-chloro-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6419490.png)

![ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B6419499.png)

![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6419517.png)

![6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419522.png)